molecular formula C12H7ClF3N B8648761 4-Chloro-2-trifluoromethyl-8-vinyl-quinoline

4-Chloro-2-trifluoromethyl-8-vinyl-quinoline

Cat. No. B8648761
M. Wt: 257.64 g/mol
InChI Key: NUGBPIKQLKJUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-trifluoromethyl-8-vinyl-quinoline is a useful research compound. Its molecular formula is C12H7ClF3N and its molecular weight is 257.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-trifluoromethyl-8-vinyl-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-trifluoromethyl-8-vinyl-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H7ClF3N

Molecular Weight

257.64 g/mol

IUPAC Name

4-chloro-8-ethenyl-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H7ClF3N/c1-2-7-4-3-5-8-9(13)6-10(12(14,15)16)17-11(7)8/h2-6H,1H2

InChI Key

NUGBPIKQLKJUJM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2.00 g (6.25 mmol) 8-bromo-4-chloro-2-trifluoromethylquinoline (commercially available from Maybridge, Cornwall, UK), 258 mg (0.31 mmol) PdCl2dppf CH2Cl2, 1.29 g (9.37 mmol) potassium vinyl tetrafluoroborate and 0.88 ml (6.28 mmol) triethylamine in 40 ml ethanol was heated at reflux for 3 h. The resulting yellow suspension was filtered and the filtrate evaporated to dryness. The residue was suspended in ethyl acetate, filtered and the filtrate extracted with water. The organic layer was evaporated to dryness and the isolated crude product purified by silica gel chromatography (hexane) to yield 1.17 g (72%) of the title compound as white crystals. MS: 257.1 (M+). 1H-NMR (300 MHz, CDCl3): 5.58 (dd, J=11.1, 1.1 Hz, 1H); 6.07 (dd, J=17.8, 1.1 Hz, 1H); 7.75 (t, J=7.7 Hz, 1H); 7.81 (s, 1H); 7.99 (dd, J=17.8, 1.1 Hz, 1H); 8.09 (d, J=7.2 Hz, 1H); 8.23 (d, J=8.4 Hz, 1H).
Quantity
2 g
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reactant
Reaction Step One
[Compound]
Name
PdCl2dppf CH2Cl2
Quantity
258 mg
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reactant
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[Compound]
Name
potassium vinyl tetrafluoroborate
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1.29 g
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reactant
Reaction Step One
Quantity
0.88 mL
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reactant
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Quantity
40 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

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